molecular formula C21H21N7O7S B13723224 APDye 350 Picolyl Azide

APDye 350 Picolyl Azide

Cat. No.: B13723224
M. Wt: 515.5 g/mol
InChI Key: SFMHKGGENQWXLO-UHFFFAOYSA-N
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Description

APDye 350 Picolyl Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is widely used in various scientific research applications due to its unique properties.

Preparation Methods

APDye 350 Picolyl Azide is synthesized through a series of chemical reactions involving the introduction of an azide group into a picolyl moiety. The synthetic route typically involves the following steps:

    Formation of the Picolyl Azide: The picolyl moiety is reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to form the picolyl azide.

    Coupling with Fluorescent Dye: The picolyl azide is then coupled with a fluorescent dye, such as APDye 350, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Chemical Reactions Analysis

APDye 350 Picolyl Azide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Scientific Research Applications

APDye 350 Picolyl Azide has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical reactions to detect and quantify the presence of specific molecules.

    Biology: Employed in bioorthogonal labeling techniques to study biological processes in living cells without interfering with native biochemical reactions.

    Medicine: Utilized in the development of diagnostic tools and imaging agents for medical applications.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of APDye 350 Picolyl Azide involves the formation of a stable triazole through a click reaction with terminal alkynes or strained cyclooctyne. . This results in a faster and more biocompatible labeling process.

Comparison with Similar Compounds

APDye 350 Picolyl Azide is unique due to its enhanced efficiency in click reactions and its ability to undergo copper-free click reactions. Similar compounds include:

These compounds share similar properties but differ in their fluorescent characteristics and specific applications.

Properties

Molecular Formula

C21H21N7O7S

Molecular Weight

515.5 g/mol

IUPAC Name

7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid

InChI

InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34)

InChI Key

SFMHKGGENQWXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-]

Origin of Product

United States

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